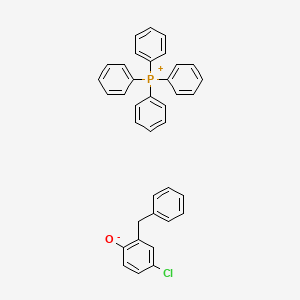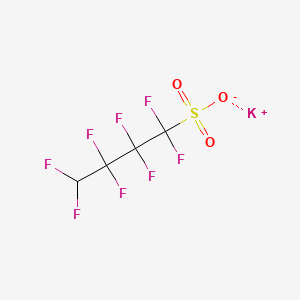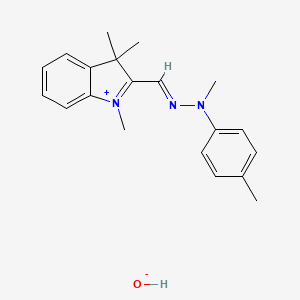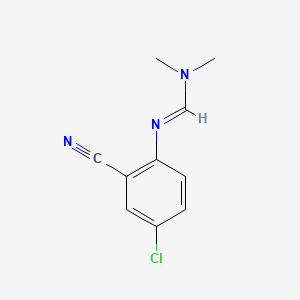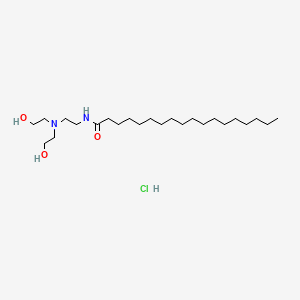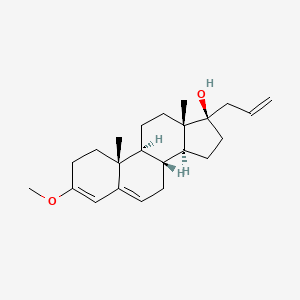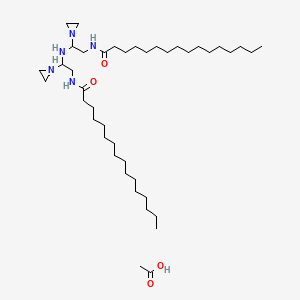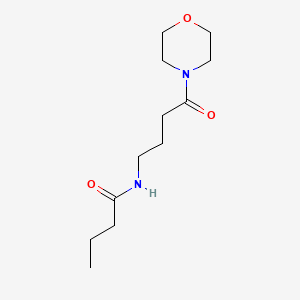
Einecs 301-257-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a long-chain fatty acid amide derived from oleic acid. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
準備方法
Synthetic Routes and Reaction Conditions
Octadec-9-enamide can be synthesized through the reaction of oleic acid with ammonia or an amine under specific conditions. The reaction typically involves heating the oleic acid with ammonia or an amine in the presence of a catalyst to form the amide bond. The reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, octadec-9-enamide is produced through a similar process but on a larger scale. The process involves the continuous feeding of oleic acid and ammonia or an amine into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of octadec-9-enamide.
Reduction: Corresponding amines.
Substitution: Substituted amides with different functional groups.
科学的研究の応用
Octadec-9-enamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial products.
作用機序
The mechanism of action of octadec-9-enamide involves its interaction with specific molecular targets and pathways. It can interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Stearamide: Another long-chain fatty acid amide with similar properties.
Oleamide: A fatty acid amide derived from oleic acid, similar to octadec-9-enamide.
Erucamide: A long-chain fatty acid amide with a similar structure but derived from erucic acid.
Uniqueness
Octadec-9-enamide is unique due to its specific chain length and unsaturation, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
93982-68-4 |
|---|---|
分子式 |
C22H26N2O8 |
分子量 |
446.4 g/mol |
IUPAC名 |
2-(2-acetyloxybenzoyl)oxybenzoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H12O6.C6H14N2O2/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19;7-4-2-1-3-5(8)6(9)10/h2-9H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChIキー |
LRGULMMVQRVNGO-ZSCHJXSPSA-N |
異性体SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O.C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


